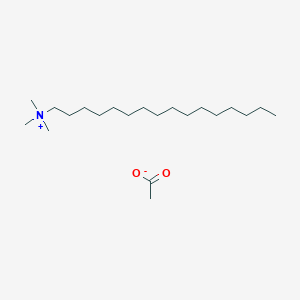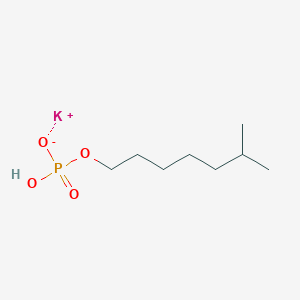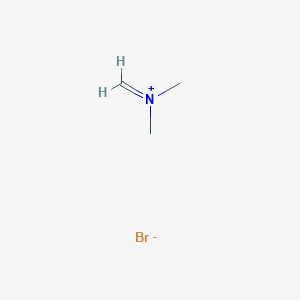
Hexadecyltrimethylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyltrimethylammonium acetate is a quaternary ammonium compound that is widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in the formation of micelles and other self-assembled structures. This compound is often utilized in the synthesis of mesoporous materials, as well as in the modification of clay minerals to enhance their properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium acetate can be synthesized through the reaction of hexadecyltrimethylammonium bromide with sodium acetate. The reaction typically takes place in an aqueous solution, where the bromide ion is exchanged with the acetate ion. The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete ion exchange .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale ion exchange processes. These processes are designed to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyltrimethylammonium acetate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions, where the acetate ion can be replaced by other anions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium chloride, potassium bromide, and other salts that can facilitate ion exchange. The reactions are typically carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with sodium chloride will produce hexadecyltrimethylammonium chloride and sodium acetate .
Wissenschaftliche Forschungsanwendungen
Hexadecyltrimethylammonium acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hexadecyltrimethylammonium acetate involves its ability to form micelles and other self-assembled structures. The quaternary ammonium group interacts with various molecular targets, including clay minerals and organic pollutants, through electrostatic and hydrophobic interactions. These interactions facilitate the modification of material properties and the removal of contaminants .
Vergleich Mit ähnlichen Verbindungen
Hexadecyltrimethylammonium acetate can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide: Similar in structure but with a bromide ion instead of an acetate ion.
Dodecyltrimethylammonium acetate: A shorter-chain analogue with similar surfactant properties but different micelle formation characteristics.
Didecyldimethylammonium acetate: Another quaternary ammonium compound with two decyl chains, used in similar applications but with different physical properties.
This compound is unique due to its specific combination of a long alkyl chain and an acetate ion, which provides distinct advantages in certain applications, such as enhanced removal of organic pollutants and improved material properties .
Eigenschaften
CAS-Nummer |
51374-75-5 |
|---|---|
Molekularformel |
C21H45NO2 |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
hexadecyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C19H42N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2(3)4/h5-19H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
BWCJYRAABYOMBE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)

![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)


![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)


